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3-(1-Aminopropan-2-yl)aniline

Cat. No.: B13197860
M. Wt: 150.22 g/mol
InChI Key: WNSOPEPCOKUAJM-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

3-(1-Aminopropan-2-yl)aniline, with the chemical formula C9H14N2, is classified as an aromatic amine. Its structure is characterized by an aniline (B41778) ring substituted at the meta-position with a 1-aminopropan-2-yl group. sigmaaldrich.combldpharm.com This unique combination of a primary aromatic amine and a chiral aliphatic diamine moiety makes it a subject of interest in synthetic and medicinal chemistry. The aniline portion provides a versatile platform for further chemical modifications, while the aminopropane side chain introduces chirality and additional functional handles for creating more complex molecules. The meta-substitution pattern on the benzene (B151609) ring influences the electronic properties and spatial orientation of the functional groups, which can be a critical factor in its interaction with biological targets. aklectures.com

Importance of Aminoaryl Scaffolds in Chemical Synthesis

Aminoaryl scaffolds, which are core structures containing an amino group attached to an aromatic ring, are of paramount importance in the field of chemical synthesis, particularly in drug discovery and materials science. medchemexpress.com These scaffolds are considered "privileged structures" because they can serve as the foundation for the synthesis of a wide range of biologically active molecules. chemblink.com They are key building blocks in the development of pharmaceuticals, agrochemicals, and functional organic materials. medchemexpress.com

The aniline moiety within the this compound structure is a classic example of an aminoaryl scaffold. chemblink.com This part of the molecule can undergo a variety of chemical transformations, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures. The presence of the amino group on the aromatic ring makes these compounds valuable intermediates in the synthesis of heterocyclic compounds and other advanced chemical entities.

Overview of Academic Research Trajectories for this compound and Related Structures

While dedicated research focusing solely on this compound is limited, the research trajectories for its constituent parts and related structures provide insight into its potential applications. The aminophenethylamine backbone is a well-known scaffold in medicinal chemistry, with many derivatives being explored for their potential in treating a range of conditions. chemblink.com For instance, derivatives of 4-aminophenethylamine have been investigated as selective monoamine oxidase (MAO) inhibitors, which have applications in the treatment of neurological disorders. acs.orgacs.orgdoi.org

Furthermore, compounds containing the aminopropane side chain attached to various aromatic systems have been a subject of interest. For example, derivatives of 1-aminopropan-2-ol (B43004) have been shown to possess antimalarial activity. researchgate.net The structural motif of 3-(1-aminopropan-2-yl) is also found in compounds that have been investigated for their potential in cancer research. Specifically, a derivative of this compound has been used in the synthesis of a molecule with antiproliferative properties. Another related structure has been explored for its use in cancer-specific imaging.

The meta-substitution pattern is also a key area of research, as the synthesis of meta-substituted phenols and anilines can be challenging. mdpi.com The development of novel synthetic methods to access these compounds is an active area of investigation in organic chemistry. mdpi.com Given these research trends, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel bioactive molecules targeting a range of therapeutic areas.

Compound Data

PropertyValue
Chemical Name This compound
CAS Number 1784502-39-1
Molecular Formula C9H14N2
Synonyms Benzeneamine, 3-(1-amino-2-propyl)-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B13197860 3-(1-Aminopropan-2-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)aniline

InChI

InChI=1S/C9H14N2/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6,10-11H2,1H3

InChI Key

WNSOPEPCOKUAJM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC(=CC=C1)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 1 Aminopropan 2 Yl Aniline and Its Derivatives

Direct Synthetic Approaches

Direct synthetic strategies offer the potential for more efficient and atom-economical routes to 3-(1-aminopropan-2-yl)aniline and its derivatives by assembling the core structure from simpler building blocks in fewer steps.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, as they combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials.

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. thaiscience.info The reaction involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for C-N and C-C bond formation and is widely used in the synthesis of pharmaceuticals and natural products. thaiscience.infooarjbp.com

A plausible Mannich-based synthesis for a derivative of this compound could involve the reaction of a 3-substituted aniline (B41778), an aldehyde, and a ketone under acidic or basic conditions. nih.gov For instance, a reaction could be designed using a suitably protected 3-aminobenzaldehyde, an amine source like ammonia (B1221849), and a propanal derivative. The mechanistic pathway under acidic conditions typically begins with the formation of an iminium ion from the amine and the aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone component. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst TypeProduct Type
Aromatic AmineAldehydeKetoneBrønsted or Lewis Acidβ-Amino Ketone
3-Substituted AnilineFormaldehydeAcetoneTask-Specific Ionic LiquidMannich Base

This table illustrates a generalized scheme for a Mannich reaction that could be adapted for the synthesis of this compound derivatives.

One-pot syntheses combine multiple reaction steps in a single reactor without isolating intermediates, which enhances efficiency and reduces waste. ojp.gov A one-pot procedure for this compound could be envisioned through a cascade process starting from a precursor like 3-nitrobenzoic acid. This could involve a three-step reaction sequence of acyl chlorination, condensation, and hydrolysis to yield a nitro-substituted ketone, which is then subjected to reductive amination and reduction of the nitro group in the same pot. google.com

Another prominent one-pot method is reductive amination, which converts a carbonyl group to an amine. wikipedia.org In a direct, one-pot reductive amination, the carbonyl compound, amine source (like ammonia), and a reducing agent are combined. wikipedia.org For the synthesis of the target molecule, this would involve the reductive amination of 3-aminophenylacetone. More advanced one-pot strategies involve the reductive amination of aldehydes or ketones directly with nitro compounds, using a catalyst and a hydrogen donor like formic acid. researchgate.net This approach simultaneously reduces the nitro group to an amine and effects the reductive amination of the ketone, representing a highly efficient cascade reaction. frontiersin.orgresearchgate.net

Catalytic Approaches in Amination Reactions

Catalytic amination reactions are central to the synthesis of amines. mdpi.com A key strategy for synthesizing this compound involves the catalytic reductive amination of the precursor 3-nitrophenylacetone. This process can be performed in a single step where the nitro group is reduced and the ketone is aminated simultaneously over a catalyst, or as a two-step sequence. frontiersin.org

The reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. mdpi.com The mechanism involves the initial hydrogenation of the nitro compound to a primary amine, which then condenses with the ketone to form an imine intermediate. This imine is subsequently hydrogenated to yield the final amine product. frontiersin.orgmdpi.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yield and selectivity. mdpi.com Electron-deficient carbamates have been used to promote palladium-catalyzed allylic C-H amination, which suggests that tuning the electronic properties of the nitrogen source can be a key factor in optimizing such reactions. nih.gov

Carbonyl PrecursorNitrogen SourceCatalystHydrogen SourceKey Feature
PhenolsCyclohexylaminePd/C, Rh/CH₂ GasCondensation followed by hydrogenation mdpi.com
Ketones/AldehydesNitro CompoundsCo-Nₓ/CFormic AcidOne-pot reduction and amination researchgate.net
Ketones/AldehydesAmmoniaAmine DehydrogenasesNAD(P)HBiocatalytic, high enantioselectivity frontiersin.org

This table summarizes various catalytic amination approaches adaptable for the synthesis of the target compound.

Epoxide Ring-Opening Reactions with Aniline Derivatives

The nucleophilic ring-opening of epoxides is a well-established method for the synthesis of β-amino alcohols, which are valuable intermediates in pharmaceutical synthesis. mdpi.comrsc.orgrroij.com This reaction can be adapted to synthesize derivatives of this compound. The strategy involves reacting a suitable epoxide, such as propylene (B89431) oxide, with an aniline derivative.

The reaction's regioselectivity—whether the nucleophile attacks the more or less substituted carbon of the epoxide ring—is a critical factor. rsc.org For unsymmetrical epoxides, this can be controlled by the choice of catalyst and reaction conditions. rroij.com Lewis acids or Brønsted acids are often used to activate the epoxide ring towards nucleophilic attack. researchgate.net For instance, lithium perchlorate (B79767) has been shown to be an effective medium for the ring-opening of epoxides with poor nucleophiles, such as p-nitroaniline, under mild conditions. organic-chemistry.org A synthesis could therefore involve the reaction of propylene oxide with a protected 3-aminoaniline derivative, followed by subsequent chemical modifications to yield the final product.

Indirect Synthetic Routes via Precursors

Indirect routes are common for the synthesis of amphetamine and its analogues, typically starting from a substituted phenyl-2-propanone. For this compound, the key precursor is 3-nitrophenylacetone. This precursor can be synthesized by the nitration of acetophenone (B1666503) followed by further steps. chemicalbook.com Once obtained, 3-nitrophenylacetone can be converted to the final product through several established methods.

One of the most classic methods is the Leuckart reaction , which is a form of reductive amination. wikipedia.org This reaction involves heating the ketone (3-nitrophenylacetone) with formamide (B127407) or ammonium (B1175870) formate (B1220265). wikipedia.orgunodc.org This process first yields the N-formyl intermediate, N-formyl-3-nitroamphetamine, which is subsequently hydrolyzed, typically with hydrochloric acid, to remove the formyl group. wikipedia.org The final step is the reduction of the nitro group to the target aniline, often achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron in acidic medium. thieme-connect.de

PrecursorReagentsIntermediateFinal Step
3-NitrophenylacetoneAmmonium Formate, Formic AcidN-Formyl-3-nitroamphetamineAcid Hydrolysis, then Nitro Reduction
3-NitrophenylacetoneHydroxylamine (B1172632)3-Nitrophenylacetone OximeReduction of Oxime and Nitro group

This table outlines two primary indirect synthetic pathways starting from the 3-nitrophenylacetone precursor.

Another significant indirect route involves the conversion of the ketone precursor to an oxime . 3-Nitrophenylacetone is reacted with hydroxylamine to form 3-nitrophenylacetone oxime. wikipedia.org This oxime intermediate is then reduced to the primary amine. wikipedia.orgnih.gov The reduction of both the oxime and the nitro group can often be accomplished in a single step using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. google.comrsc.org This method avoids the intermediate formylation step of the Leuckart reaction. rsc.org

Functional Group Transformations on Aryl-Propane Scaffolds

One major strategy for synthesizing this compound involves the late-stage introduction of the aniline's amino group onto a pre-formed aryl-propane scaffold. This approach leverages established methods for aromatic functionalization.

A common precursor would be a molecule like 3-(1-aminopropan-2-yl)nitrobenzene. The final step in the synthesis would then be the reduction of the nitro group to a primary amine. This transformation is a fundamental process in organic synthesis and can be achieved with high efficiency using various reagents, such as:

Catalytic hydrogenation (e.g., H₂ gas with catalysts like Palladium, Platinum, or Nickel).

Metal-acid systems (e.g., Sn/HCl, Fe/HCl).

Transfer hydrogenation (e.g., using ammonium formate or hydrazine (B178648) hydrate (B1144303) with a catalyst).

Alternatively, modern cross-coupling reactions can be employed to form the C-N bond directly. For instance, a precursor like 3-(1-aminopropan-2-yl)bromobenzene could undergo a Buchwald-Hartwig amination. organic-chemistry.org This palladium-catalyzed reaction couples an aryl halide with an amine source, such as ammonia or a protected amine equivalent, to form the aniline. organic-chemistry.org Another approach involves the transformation of aryl azides, which can be prepared from corresponding anilines, into aminopyridines using light and oxygen, demonstrating a complex functional group interconversion on an aromatic ring. researchgate.net

Synthesis through Intermediate Compounds

Complex molecules are often assembled through the synthesis and purification of stable intermediate compounds. This modular approach allows for greater control over the reaction sequence and facilitates the purification of the final product.

For derivatives of this compound, such as amides, synthesis can proceed through a direct reaction of the aniline core with other molecules. For example, amide derivatives can be synthesized in a one-step reaction where a substituted aniline is refluxed with an amino acid ester in a solvent like methanol. sphinxsai.com This method allows for the formation of a solid crystalline product after the reaction is complete. sphinxsai.com

The synthesis of related chiral amino alcohols, which share structural similarities with the target compound, often relies on key optically active intermediates. For instance, the synthesis of (S)-(+)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine utilizes an optically active methylhydroxyaminopropanol compound as a crucial intermediate to ensure the correct stereochemistry in the final product. researchgate.net This highlights a common strategy where a chiral building block is synthesized first and then elaborated into the final target molecule. The synthesis of 3-amino-1,2,4-triazoles also proceeds through a key substituted hydrazinecarboximidamide intermediate, demonstrating the versatility of using well-defined intermediates in convergent synthetic routes. nih.gov

Stereoselective Synthesis Considerations for Chiral Centers

The propane (B168953) chain of this compound contains a chiral center at the C2 position, meaning the compound can exist as two non-superimposable mirror images (enantiomers). For many applications, particularly in pharmaceuticals, it is essential to produce a single enantiomer. This requires the use of stereoselective synthesis techniques.

Asymmetric synthesis of chiral amines is an attractive biocatalytic strategy. mdpi.com Transaminases are enzymes that can convert a prochiral ketone into a chiral amine with high enantiomeric excess. mdpi.comnih.gov This process can be optimized by coupling the transaminase with another enzyme, such as a pyruvate (B1213749) decarboxylase (PDC), to remove by-products and shift the reaction equilibrium, leading to higher yields and selectivity. mdpi.com For the synthesis of (S)-3-amino-1-phenylbutane, coupling a transaminase from Chromobacterium violaceum (CviTA) with PDC resulted in yields greater than 60% and an enantiomeric excess (ee) of around 90%. mdpi.com

Another powerful method is the asymmetric hydrogenation of β-amino ketones using transition metal complexes with chiral phosphine (B1218219) ligands as catalysts. researchgate.net This approach can produce optically active amino alcohols, which are structurally related to the target molecule. Furthermore, stereoselective aminohydroxylation of allylic carbamates, often using potassium osmate, is a key strategy for creating 2-amino-1,3-diol moieties with precise stereochemical control, a technique that can be adapted for related structures. beilstein-journals.org

Optimization of Reaction Conditions and Yields

Maximizing the yield of a desired product while minimizing reaction time and side products is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of various reaction parameters, including temperature, solvent, catalyst, and heating method.

A notable advancement in reaction optimization is the use of microwave irradiation. researchgate.net In the synthesis of N-propargyl aniline derivatives, microwave heating has been shown to be superior to conventional heating methods like oil baths or heating mantles. researchgate.net By optimizing conditions using microwave irradiation at 160 °C in acetonitrile (B52724) with K₂CO₃ as a base and KI as an additive, N-propargyl aniline derivatives were obtained in good yields of 62-72%. researchgate.net The table below summarizes the optimization of heating sources for a model reaction.

EntryHeating SourceTemperature (°C)Time (min)Yield (%)
1Oil Bath8018045
2Heating Mantle8018050
3Microwave1601072
This table is generated based on data for the synthesis of N-propargyl aniline derivatives, illustrating the impact of reaction condition optimization. researchgate.net

Such studies demonstrate that careful selection of reaction conditions is crucial for achieving efficient and high-yielding syntheses.

Development of Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This approach is increasingly important in modern organic synthesis to minimize environmental impact and improve safety. mdpi.com

Several green chemistry principles can be applied to the synthesis of this compound and its derivatives:

Microwave-Assisted Synthesis: As noted in the optimization section, microwave heating can significantly shorten reaction times and improve yields, which reduces energy consumption. researchgate.netrasayanjournal.co.in This technique is used for synthesizing various heterocyclic compounds and N-aryl amines. rasayanjournal.co.inrsc.org

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) reduces waste and eliminates the environmental and safety hazards associated with volatile organic solvents. mdpi.com Mechanochemical grinding is one such technique that has been successfully used for the synthesis of N-substituted amines and 1,2,4-thiadiazoles. mdpi.commdpi.com

Use of Recyclable Catalysts: Heterogeneous catalysts, such as zeolites, can be easily separated from the reaction mixture and reused, making the process more sustainable and cost-effective. scirp.org For example, the synthesis of 1-(phenylamino)propan-2-ol (B3340236) has been achieved with high regioselectivity using a recyclable Na-Y zeolite catalyst in a solvent-less system. scirp.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. rsc.org This involves choosing reactions that are additive rather than substitutive, minimizing the formation of by-products.

By integrating these green approaches, the synthesis of complex molecules like this compound can be made more efficient, safer, and environmentally sustainable. ejcmpr.com

Chemical Reactivity and Transformation Mechanisms

Mechanistic Investigations of Formation Reactions

The synthesis of 3-(1-Aminopropan-2-yl)aniline and related structures can be achieved through various reaction pathways. Mechanistic studies of these reactions provide insight into the roles of intermediates and catalysts in determining the reaction outcome.

Role of Imine Intermediates in Reaction Pathways

Imines, or Schiff bases, are common intermediates in the synthesis of amines. masterorganicchemistry.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.com

In the context of forming substituted anilines, imine intermediates can play a crucial role. For instance, the reaction of an aniline (B41778) derivative with a suitable carbonyl compound can lead to an imine, which can then be reduced to the corresponding secondary or tertiary amine. This two-step process, often performed in a single pot, is known as reductive amination. masterorganicchemistry.com

While direct synthesis of this compound via an imine intermediate is not explicitly detailed in the provided search results, the general principle of imine formation and subsequent reduction is a fundamental concept in amine synthesis. masterorganicchemistry.com The formation of imines is often acid-catalyzed. masterorganicchemistry.com

Catalytic Cycle Analysis

Catalysis is central to many modern synthetic methodologies, offering efficient and selective routes to complex molecules. Palladium-catalyzed reactions, for example, are powerful tools for forming carbon-nitrogen bonds. sorbonne-universite.fr A general catalytic cycle for a palladium-catalyzed amination reaction often involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., aryl bromide) to form a Pd(II) intermediate. sorbonne-universite.fr

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base removes a proton from the amine, forming a palladium-amido complex. sorbonne-universite.fr

Reductive Elimination: The aryl group and the amino group on the palladium complex couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. sorbonne-universite.fr

Transition-metal catalyzed hydroamination of olefins is another strategy for C-N bond formation. illinois.edu These reactions can proceed through either an inner-sphere or outer-sphere mechanism. The inner-sphere pathway involves the oxidative addition of an N-H bond to the metal center, followed by migratory insertion of the olefin into the metal-nitrogen bond. illinois.edu

Derivatization Strategies and Functionalization Reactions

The presence of two distinct amine functionalities—an aromatic primary amine and an aliphatic primary amine—along with an aromatic ring, makes this compound a versatile scaffold for chemical modification.

N-Alkylation and N-Acylation Reactions

Both the aniline nitrogen and the primary amine on the propyl side-chain can undergo N-alkylation and N-acylation reactions.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. Reductive amination is a common method for N-alkylation, where an amine is reacted with a carbonyl compound in the presence of a reducing agent. sciengine.comnih.gov Homogeneous iridium catalysts have been shown to be effective for the direct reductive amination of amines. sciengine.com Copper-catalyzed N-arylation of amino alcohols has also been reported, demonstrating chemoselectivity for N-arylation over O-arylation. nih.gov

N-Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen atom, forming an amide. Primary and secondary amines readily react with acylating agents like acetyl chloride or acetic anhydride. scribd.com The Schotten-Baumann reaction is a specific example of acylation. scribd.com The resulting amide can be hydrolyzed back to the amine if needed. scribd.com The chemoselectivity of acylation can be influenced by the reaction conditions and the nature of the acylating agent. sit.edu.cn

The following table summarizes some examples of N-alkylation and N-acylation reactions of related aniline and amine derivatives.

Reactant 1Reactant 2ProductReaction TypeCatalyst/ReagentReference
AnilineN-Boc-2-aminoacetaldehydeN-(2-aminoethyl)-N-phenyl-benzamidesReductive AlkylationNaCNBH₃ nih.gov
4-NitrophenolAlkyl/Benzyl BromidesN-(2-aminoethyl)-N-benzyloxyphenyl benzamidesAlkylationK₂CO₃ nih.gov
AmineAcetyl Chloride/Acetic AnhydrideAcetyl derivativeAcylation- scribd.com

Transformations Involving the Propyl Amine Moiety

The primary amine on the propyl side-chain is a key site for derivatization. Besides N-alkylation and N-acylation, this group can participate in other transformations. For instance, it can be involved in the formation of heterocyclic rings. One study describes the synthesis of a thieno[2,3-c]quinoline (B14747715) derivative where a (R)-9-(4-(1-aminopropan-2-yl)phenyl) intermediate is alkylated at the primary amine. researchgate.net

The primary amine can also be a precursor for the formation of other functional groups. For example, enzymatic α-hydroxylation of N-nitrosamines, followed by decomposition, can lead to the formation of a diazonium species. acs.org While not a direct transformation of the amine itself, this illustrates a potential metabolic pathway for related structures.

Aromatic Ring Functionalization

The aniline ring in this compound is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is a deactivating, meta-directing group. To control the substitution pattern, the amino group is often protected by acylation before carrying out the substitution reaction. scribd.com The acetyl group moderates the activating effect of the amino group and can be removed by hydrolysis after the substitution. scribd.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine) onto the ring.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group.

Studies on Intramolecular Interactions and Rearrangements

The unique structural arrangement of this compound, which features a primary amine, a secondary amine, and an aromatic ring, gives rise to a variety of potential intramolecular interactions and rearrangements. These internal dynamics are crucial for understanding the compound's chemical behavior and its potential applications in synthesis.

Intramolecular Hydrogen Bonding and Conformational Analysis

The presence of both N-H and N-H₂ groups in close proximity allows for the possibility of intramolecular hydrogen bonding. In molecules with similar arrangements, such as N-substituted o-phenylenediamines, studies have shown the existence of intramolecular N-H---N hydrogen bonds. cdnsciencepub.comcdnsciencepub.com These interactions can influence the conformational preferences of the molecule. For this compound, a hydrogen bond could form between the primary amine (donor) and the secondary amine (acceptor), or vice versa. This would lead to a more compact, pseudo-cyclic conformation.

Furthermore, the rotational barrier around the C(aryl)-N bond in N-alkylanilines is influenced by the nature of the substituents. rsc.org In this compound, the aminopropan-2-yl group can adopt various orientations relative to the phenyl ring. Computational and spectroscopic studies on simpler N-alkylanilines have revealed that the nitrogen atom is typically pyramidal and that steric interactions between substituents on the nitrogen and the aromatic ring dictate the preferred conformation. nih.gov For instance, in 2-alkylanilines, the amino group tends to tilt away from the alkyl substituent to minimize steric hindrance. nih.gov A similar effect would be expected in this compound, influencing the orientation of the aminopropyl side chain.

Intramolecular Cyclization and Rearrangement to Heterocyclic Systems

A significant aspect of the chemical reactivity of this compound and related N-substituted o-phenylenediamines is their propensity to undergo intramolecular cyclization to form heterocyclic structures. One such plausible transformation is the reaction with a suitable carbonyl compound to yield a substituted tetrahydroquinoxaline. This type of reaction, analogous to the Pictet-Spengler reaction, involves the initial formation of an imine followed by an intramolecular cyclization.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, research on the reaction of various N-substituted o-phenylenediamines with α-hydroxyl ketones provides valuable insights into this transformation. These reactions proceed via a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation in a one-pot process to yield chiral N-substituted tetrahydroquinoxalines. rsc.orgrsc.org

The general scheme for this rearrangement involves the reaction of an N-substituted o-phenylenediamine (B120857) with an α-hydroxyl ketone in the presence of a catalyst. The reaction can be influenced by the nature of the substituents on both the diamine and the ketone, as well as the reaction conditions.

The following table presents data from studies on the synthesis of N-substituted tetrahydroquinoxalines from various N-alkyl-o-phenylenediamines, which serve as analogs for the potential reactivity of this compound.

N-Substituent on o-Phenylenediamineα-Hydroxyl KetoneProductYield (%)Enantiomeric Excess (ee, %)Reference
Methyl1-Hydroxy-2-propanone1,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline9580 rsc.orgrsc.org
Ethyl1-Hydroxy-2-propanone1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline9288 rsc.orgrsc.org
n-Propyl1-Hydroxy-2-propanone2-Methyl-1-propyl-1,2,3,4-tetrahydroquinoxaline9789 rsc.orgrsc.org
n-Butyl1-Hydroxy-2-propanone1-Butyl-2-methyl-1,2,3,4-tetrahydroquinoxaline9691 rsc.orgrsc.org
Allyl1-Hydroxy-2-propanone1-Allyl-2-methyl-1,2,3,4-tetrahydroquinoxaline9375 rsc.orgrsc.org
Benzyl1-Hydroxy-2-propanone1-Benzyl-2-methyl-1,2,3,4-tetrahydroquinoxaline9592 rsc.orgrsc.org

These findings suggest that this compound could similarly undergo intramolecular cyclization reactions to form complex heterocyclic structures, which is a key area for potential synthetic applications. The primary amine of the aminopropyl group could also participate in such cyclizations, potentially leading to different isomeric products or more complex fused ring systems. The specific reaction pathways and the resulting products would depend on the chosen reagents and reaction conditions.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like 3-(1-Aminopropan-2-yl)aniline. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H and ¹³C NMR spectroscopy are fundamental in determining the regio- and stereochemistry of this compound. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are key parameters. nih.gov In ¹H NMR, the integration of signals corresponds to the number of protons, while the splitting patterns reveal neighboring protons. emerypharma.com For instance, the aromatic protons of the aniline (B41778) ring typically appear in a distinct region of the spectrum, and their splitting patterns can confirm the meta-substitution pattern. The protons of the aminopropyl side chain will also exhibit characteristic shifts and couplings, allowing for the assignment of each proton to its specific position.

The stereochemistry at the chiral center (the second carbon of the propan-2-yl group) can be investigated using chiral resolving agents or by synthesizing enantiomerically pure samples and comparing their NMR spectra. The relative configuration of related compounds has been determined using two-dimensional NMR techniques. rsc.org

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic CH6.5 - 7.5110 - 150mN/A
CH (on chiral center)~3.0 - 3.5~45 - 55m~6-8
CH₂ (aminomethyl)~2.8 - 3.2~40 - 50m~6-8
CH₃~1.0 - 1.3~15 - 25d~6-7

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity within the this compound molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. epfl.ch This would be instrumental in tracing the connectivity of the protons within the aminopropyl side chain and confirming the relative positions of protons on the aniline ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduepfl.ch This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy detects longer-range couplings between protons and carbons (typically two or three bonds). sdsu.eduepfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the aminopropyl side chain to the aniline ring at the correct position (C3). epfl.ch

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. future4200.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. tavernarakislab.gr This precision allows for the determination of the elemental formula of the compound, confirming that it is indeed C₉H₁₄N₂. diva-portal.org Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that typically produces the protonated molecule [M+H]⁺. tavernarakislab.grdiva-portal.org

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For aliphatic amines, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom. docbrown.info In the case of this compound, this could lead to the formation of specific fragment ions that can be used to confirm the structure of the side chain. The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum. libretexts.org

Table 2: Predicted HRMS Data and Potential Fragment Ions for this compound

IonFormulaCalculated m/zFragmentation Pathway
[M+H]⁺C₉H₁₅N₂⁺151.1230Protonated molecular ion
Fragment 1C₈H₁₀N⁺120.0808Loss of CH₃NH₂
Fragment 2C₂H₆N⁺44.0495Cleavage of the bond between the chiral carbon and the aniline ring

Vibrational Spectroscopy for Functional Group Identification and Interaction Studies (IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. tubitak.gov.tr

N-H Vibrations : The primary amine (NH₂) and the secondary amine (if present in a derivative) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. acs.org

C-H Vibrations : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. researchgate.net

C=C Vibrations : The aromatic ring will exhibit C=C stretching vibrations in the 1400-1650 cm⁻¹ region. acs.org

Ring Breathing Modes : The Raman spectrum is particularly sensitive to the ring breathing mode of the aniline ring, which can be influenced by the nature and position of substituents. nih.gov

A comparative analysis of the IR and Raman spectra provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. tubitak.gov.tr

Table 3: Typical Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Amine (N-H)Stretching3300 - 3500IR, Raman
Aromatic C-HStretching3000 - 3100IR, Raman
Aliphatic C-HStretching2850 - 3000IR, Raman
Aromatic C=CStretching1400 - 1650IR, Raman

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. acs.org By obtaining a suitable single crystal of this compound or a salt thereof, SC-XRD analysis can provide precise bond lengths, bond angles, and torsional angles. researchgate.net This technique would unambiguously confirm the connectivity and stereochemistry of the molecule. mdpi.com Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. acs.org The amino groups in this compound are expected to be key participants in hydrogen bonding networks.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The compound this compound possesses a chiral center at the C2 position of the propan-2-yl group, and thus exists as a pair of enantiomers, (R)- and (S)-3-(1-aminopropan-2-yl)aniline. While specific chiroptical studies for this compound are not extensively documented in publicly available literature, the determination of enantiomeric excess (e.e.) for analogous chiral amines and phenylpropanolamine derivatives is well-established through methods like circular dichroism (CD) and vibrational circular dichroism (VCD) spectroscopy.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com Enantiomers exhibit mirror-image CD spectra, a phenomenon known as the Cotton effect, which can be positive or negative depending on the enantiomer and the electronic transition being observed. mgcub.ac.in This characteristic makes CD spectroscopy a powerful tool for both qualitative identification and quantitative determination of the enantiomeric composition of a sample.

For a hypothetical analysis of this compound, one would expect the (R)- and (S)-enantiomers to display CD spectra that are equal in magnitude but opposite in sign. By measuring the CD signal of a sample at a wavelength where the enantiomers absorb maximally and comparing it to the signal of a pure enantiomeric standard, the enantiomeric excess can be accurately calculated. In the absence of pure standards, derivatization with a chiral agent can be employed to enhance the chiroptical response and facilitate analysis. edpsciences.org

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD spectroscopy extends the principles of circular dichroism to the infrared region, measuring the differential absorption of left- and right-circularly polarized infrared radiation corresponding to vibrational transitions. nih.govrsc.org VCD is particularly sensitive to the stereochemical environment of all atoms in a molecule, providing a detailed fingerprint of its absolute configuration and conformational preferences in solution. rsc.org

Recent studies on amphetamine and its derivatives have demonstrated the utility of solid-state and solution-phase VCD in discriminating between enantiomers. nih.govrsc.org A similar approach could be applied to this compound. The VCD spectrum of each enantiomer would be unique and a mirror image of the other. Computational modeling, using methods like density functional theory (DFT), is often used in conjunction with experimental VCD to predict the spectra for each enantiomer and confirm the absolute configuration of the synthesized or isolated material. rsc.org

Hypothetical Chiroptical Data:

While experimental data for this compound is not available, the table below illustrates the type of data that would be generated in a chiroptical analysis to determine enantiomeric excess. The values are hypothetical and based on typical observations for structurally related chiral amines.

Spectroscopic TechniqueParameter(R)-enantiomer (Hypothetical)(S)-enantiomer (Hypothetical)Racemic Mixture (Hypothetical)
Optical Rotation Specific Rotation [α]D+X°-X°
Circular Dichroism Molar Ellipticity [θ] at λmaxPositive Cotton EffectNegative Cotton EffectNo Signal
Vibrational Circular Dichroism ΔA at specific wavenumberCharacteristic positive and negative bandsMirror-image spectrum to (R)-enantiomerNo Signal

Complementary Chromatographic Methods:

In addition to spectroscopic techniques, chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of enantiomers. hplc.todaysigmaaldrich.compharmafocusasia.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and the determination of their ratio, and thus the enantiomeric excess. libretexts.orgscispace.com For amines like this compound, derivatization with a chiral agent can also be used to form diastereomers that can be separated on a standard achiral column. libretexts.org

Based on a thorough review of available scientific literature, there are no specific computational and theoretical chemistry studies published that focus solely on the compound this compound. The requested detailed analyses, including Density Functional Theory (DFT), Natural Bond Orbital (NBO), Atoms in Molecules (AIM), Non-Covalent Interaction (NCI), Frontier Molecular Orbital (FMO), conformational analysis, and Molecular Dynamics (MD) simulations, have not been the subject of dedicated research for this particular molecule.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as outlined in the request. Generating such content would require fabricating data and research findings, which falls outside the scope of providing factual and verifiable information.

Computational and Theoretical Chemistry Studies

Molecular Modeling of Scaffold Interactions

Molecular modeling is a cornerstone of computational chemistry, enabling detailed analysis of how a molecular scaffold, such as the 3-(1-Aminopropan-2-yl)aniline core, interacts with other chemical entities or with itself in a condensed phase.

The structure of this compound possesses several key features that dictate its non-covalent interactions. These interactions are fundamental to its physical properties, such as solubility and crystal packing, and its behavior as a building block in larger molecular assemblies. The primary interaction types include hydrogen bonding and π-system interactions.

Hydrogen Bonding: The molecule contains two primary amine groups (-NH₂) and a secondary aniline (B41778) amine (-NH-), all of which can act as hydrogen bond donors. The nitrogen atoms, with their lone pairs of electrons, can also serve as hydrogen bond acceptors. Computational models can map the electrostatic potential surface to identify regions of positive potential (around the hydrogen atoms of the NH/NH₂ groups) and negative potential (around the nitrogen atoms), predicting the geometry and strength of these potential hydrogen bonds. In crystal structures of similar molecules, such as those containing aniline and pyrimidine (B1678525) moieties, intermolecular hydrogen bonds like N–H···N and N–H···O are crucial in forming stable, repeating supramolecular networks. acs.org

π–π Stacking and C-H···π Interactions: The aniline ring provides an electron-rich π-system. This allows for π–π stacking interactions where the face of one aromatic ring interacts with the face of another. Furthermore, the aliphatic C-H bonds of the aminopropane side chain can interact with the π-face of the aniline ring of an adjacent molecule, an interaction known as a C-H···π interaction. These interactions are weaker than hydrogen bonds but collectively contribute significantly to the stability of molecular aggregates. acs.org

Table 1: Potential Non-Covalent Interactions of this compound

Molecular FragmentInteraction TypeRoleDescription
Aniline -NH GroupHydrogen BondDonorThe hydrogen atom can form a hydrogen bond with an acceptor atom (e.g., N, O).
Aniline NitrogenHydrogen BondAcceptorThe lone pair on the nitrogen atom can accept a hydrogen bond from a donor.
Propane (B168953) -NH₂ GroupHydrogen BondDonorThe two hydrogen atoms can participate in hydrogen bonding.
Propane Amino NitrogenHydrogen BondAcceptorThe lone pair on the primary amine nitrogen can act as a hydrogen bond acceptor.
Aniline Ringπ-π StackingParticipantThe aromatic ring can stack with other π-systems.
Aniline RingC-H···π InteractionAcceptorThe π-face of the ring can interact with C-H bonds from an adjacent molecule.

The chemical reactivity and selectivity of this compound can be predicted using quantum chemical calculations, primarily through methods like Density Functional Theory (DFT). acs.org These calculations provide insights into the electronic structure, helping to identify which parts of the molecule are most likely to participate in a chemical reaction.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons across the molecule. The aniline ring is an activated system due to the electron-donating nature of the amino group, leading to increased electron density at the ortho and para positions relative to the amino substituent. This predicts that electrophilic aromatic substitution reactions will preferentially occur at these positions. The primary amine of the propan-2-yl group is also a site of high electron density and a strong nucleophile.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study the delocalization of electron density and hyperconjugative interactions, providing a quantitative measure of the electron-donating ability of the amino groups and their influence on the aromatic ring's reactivity. acs.org

Table 2: Computational Parameters for Predicting Reactivity

Computational ParameterPredicted PropertyImplication for this compound
HOMO EnergyNucleophilicity / Ionization PotentialA higher HOMO energy suggests greater reactivity as a nucleophile. The aniline ring and N atoms are the primary sites.
LUMO EnergyElectrophilicity / Electron AffinityA lower LUMO energy indicates a greater propensity to accept electrons.
HOMO-LUMO GapKinetic Stability / ExcitabilityA smaller gap suggests higher reactivity and lower energy required for electronic excitation.
Calculated Electrostatic PotentialSite of Nucleophilic/Electrophilic AttackNegative potential regions (red) are susceptible to electrophilic attack (e.g., N atoms, ortho/para positions), while positive regions (blue) are susceptible to nucleophilic attack.

In Silico Synthetic Accessibility Assessment

In silico synthetic accessibility assessment evaluates the ease with which a molecule can be synthesized. This is a critical step in computational drug discovery and chemical probe development, as it helps to prioritize molecules that can be practically produced. researchgate.net Algorithms for this assessment often combine fragment analysis with complexity scores and retrosynthetic analysis.

The synthetic accessibility of this compound would likely be rated as high or straightforward by such programs. A computational retrosynthetic analysis would deconstruct the molecule into simpler, more readily available precursors.

A plausible retrosynthetic pathway involves two key disconnections:

C-N Bond Disconnection: The bond between the aniline ring and the aminopropane side chain is a logical point for disconnection. This suggests a synthesis via nucleophilic substitution or reductive amination.

Amine Formation: The primary amine can be installed through various methods, such as the reduction of a corresponding nitro, nitrile, or azide (B81097) group.

This analysis breaks the target molecule down into common building blocks like 3-substituted anilines (e.g., 3-nitroaniline (B104315) or 3-aminobenzaldehyde) and a propan-2-amine derivative. The SwissADME web tool, for example, provides a synthetic accessibility score based on a fragment analysis, where a lower score indicates easier synthesis. researchgate.net The simplicity of the required fragments and the reliability of the reactions involved would contribute to a favorable accessibility score for this compound.

Table 3: Simplified In Silico Retrosynthetic Analysis

Retrosynthetic StepPrecursors (Synthons)Potential Real-World ReagentsFactors Affecting Accessibility Score
Target Molecule: this compound
Step 1: C(aryl)-N Disconnection3-aminophenyl anion + 1-aminopropan-2-yl cationAniline + 1-amino-propan-2-one (followed by reductive amination)High availability of aniline; common reaction type (reductive amination).
Step 2: Functional Group Interconversion3-nitrophenyl group + aminopropane unit1-(3-Nitrophenyl)propan-2-amine (followed by reduction of the nitro group)Standard nitro group reduction is a high-yield, reliable reaction.

Role As a Molecular Scaffold in Advanced Chemical Synthesis

Precursor in the Construction of Complex Organic Architectures

The strategic placement of two different primary amine groups within 3-(1-Aminopropan-2-yl)aniline provides chemists with a powerful tool for constructing intricate organic molecules. The aniline (B41778) nitrogen, with its nucleophilicity tempered by its connection to the aromatic ring, reacts under different conditions than the more basic primary amine on the propane (B168953) side chain. This differential reactivity is crucial for its role as a precursor, allowing for the stepwise assembly of complex architectures.

Researchers have utilized molecules with a similar (1-aminopropan-2-yl)phenyl substructure to build sophisticated heterocyclic systems. For instance, this scaffold has been incorporated into the synthesis of potent kinase inhibitors with complex fused-ring structures. In one example, a derivative was used to synthesize a (R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one, a multi-ring system that serves as the core for further functionalization. researchgate.net This demonstrates the utility of the aminopropan-yl-aniline framework in generating polycyclic compounds with specific three-dimensional arrangements. The ability to build upon this core makes it a key intermediate in synthetic pathways aimed at creating novel bioactive molecules and functional materials. nih.gov

Design and Synthesis of Specialized Chemical Probes

The scaffold of this compound is well-suited for the design of chemical probes, which are essential tools for studying biological systems. Its structure allows for the attachment of both a target-binding element and a reporter or reactive group.

Affinity-based probes are designed to bind specifically to a biological target, while photoaffinity probes add a photoreactive group that forms a covalent bond with the target upon light irradiation. enamine.net The this compound scaffold can be systematically modified to create such probes. The core structure can be elaborated to provide binding affinity for a specific protein, while one of the amine functionalities serves as an attachment point for a reporter tag (like biotin (B1667282) for affinity purification) or a photoreactive moiety (like an aryl azide (B81097) or diazirine for photo-crosslinking). enamine.netnih.gov Structure-activity relationship (SAR) studies on similar scaffolds have shown that linker attachment to the aniline nitrogen is often well-tolerated, allowing for the creation of functional probes that retain biological activity. nih.gov

Beyond simple probes, the scaffold can be used to develop more complex functionalized molecular tools. An excellent example is the synthesis of fluorescently-labeled kinase inhibitors for cellular imaging. researchgate.net A complex thieno-quinoline kinase inhibitor derived from a related scaffold was functionalized by reacting its terminal primary amine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). researchgate.net The resulting NBD-labeled molecule acts as a functional molecular tool, retaining its ability to bind to the target kinase while providing a fluorescent signal that allows for visualization of the target's location within cells. This demonstrates how the aminopropan-yl side chain serves as a key functionalization point for introducing reporter groups without disrupting the core's primary biological function.

Table 2: Application in Chemical Probe Design

Probe Type Scaffold Role Functional Group Added Example Application
Affinity Probe Core structure for target binding and linker attachment point. Biotin, Desthiobiotin Target identification and purification. nih.gov
Photoaffinity Probe Core structure providing binding affinity. Aryl azide, Diazirine, Benzophenone Covalent labeling and identification of binding partners. enamine.netnih.gov
Fluorescent Probe Core structure providing target specificity. NBD, Rhodamine, Fluorescein Cellular imaging and target localization. researchgate.net

Application in Material Science Research (focused on chemical design, not material properties)

In materials science, the design of novel polymers and functional materials often relies on monomers with specific functionalities. The bifunctional nature of this compound makes it an attractive candidate as a monomer or a cross-linking agent in polymer synthesis.

The presence of two primary amine groups with different reactivities allows for controlled polymerization. For example, it can be used in step-growth polymerization with diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The distinct aniline and aliphatic amine groups could be reacted sequentially to create well-defined block copolymers. Furthermore, the scaffold can be used to synthesize functional phosphoramidates. nih.govmdpi.com The reaction of amines with dialkyl H-phosphonates is a known route to phosphoramidates, and the use of a diamine like this compound could lead to the formation of polyphosphoramidates, a class of polymers with potential applications in biomedicine and flame-retardant materials. The phenyl ring and the side chain also offer sites for further modification, allowing for the tuning of material properties by introducing other functional groups before or after polymerization.

Future Research Directions

Exploration of Novel Catalytic Systems for Aminopropan-Aniline Synthesis

The efficient and selective synthesis of 3-(1-Aminopropan-2-yl)aniline is a critical first step for its further investigation. Future research should focus on developing novel catalytic systems that can provide high yields, stereoselectivity, and environmentally benign reaction conditions. Drawing inspiration from the broader field of aniline (B41778) and amine synthesis, several promising avenues can be explored.

One key area of investigation would be the use of transition metal catalysts, such as palladium, platinum, and nickel, which have shown efficacy in the synthesis of substituted anilines. researchgate.net For instance, reductive amination of a corresponding ketone precursor would be a primary strategy. Research could focus on optimizing reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, to maximize the yield and purity of this compound.

Furthermore, the development of asymmetric catalytic systems will be crucial for the selective synthesis of the chiral enantiomers of this compound. This could involve the use of chiral ligands in combination with metal catalysts to induce stereoselectivity. Biocatalysis, employing enzymes such as transaminases, also presents a powerful tool for the asymmetric synthesis of chiral amines and could be adapted for this target molecule.

Table 1: Hypothetical Comparison of Catalytic Systems for the Synthesis of this compound

Catalyst SystemPrecursorReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)Reference
Pd/C3-(1-Oxopropan-2-yl)nitrobenzeneH₂Ethanol8085N/A(Hypothetical)
Ru(BINAP)Cl₂3-(1-Oxopropan-2-yl)anilineH₂Methanol609295 (S)(Hypothetical)
Transaminase3-(1-Oxopropan-2-yl)anilineIsopropylamineBuffer3778>99 (R)(Hypothetical)
Ni-Raney3-(1-Iminopropan-2-yl)anilineH₂Ammonia (B1221849)/Methanol10075N/A(Hypothetical)

This table is illustrative and presents hypothetical data to guide future experimental design.

Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational methodologies can be employed to accelerate the discovery of its potential applications.

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. This information can provide insights into its reactivity and potential intermolecular interactions. For example, understanding the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help predict its behavior in chemical reactions.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its derivatives in different environments, such as in solution or in the binding pocket of a biological target. This can be particularly valuable for designing derivatives with specific binding affinities. Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a library of its derivatives to build predictive models for various biological activities.

Table 2: Proposed Computational Studies on this compound

Computational MethodResearch ObjectivePredicted OutcomeSoftware Example
Density Functional Theory (DFT)Determine optimal geometry, electronic properties, and reactivity indices.Prediction of stable conformers, HOMO-LUMO gap, and sites for electrophilic/nucleophilic attack.Gaussian, ORCA
Molecular Dynamics (MD)Simulate behavior in aqueous solution and interaction with lipid bilayers.Understanding of solvation effects and membrane permeability.GROMACS, AMBER
Quantum Mechanics/Molecular Mechanics (QM/MM)Model the interaction with a hypothetical enzyme active site.Prediction of binding modes and affinities for target proteins.CHARMM, AMBER
Virtual ScreeningDock a library of derivatives against a panel of biological targets.Identification of potential lead compounds for further experimental validation.AutoDock, Schrödinger Suite

This table outlines potential computational investigations and does not represent existing data.

Development of Diverse Derivatization Strategies for Chemical Library Generation

The synthesis of a diverse chemical library based on the this compound scaffold is a crucial step toward exploring its structure-activity relationships and identifying compounds with interesting properties. The presence of two primary amine groups and an aromatic ring provides multiple points for chemical modification.

Derivatization of the primary aliphatic amine could be achieved through reactions such as acylation, alkylation, and sulfonylation to introduce a wide range of functional groups. Similarly, the aromatic amine can be modified, for instance, through amide bond formation or by participating in coupling reactions. The aromatic ring itself can be further functionalized through electrophilic aromatic substitution reactions, though the directing effects of the existing substituents would need to be carefully considered.

High-throughput synthesis techniques, including solid-phase synthesis, could be employed to rapidly generate a large number of derivatives. nih.gov This would involve attaching the this compound scaffold to a solid support and then performing a series of reactions to build up complexity. The resulting library of compounds could then be screened for various biological or material science applications.

Table 3: Potential Derivatization Reactions for this compound

Reaction TypeReagent ClassFunctional Group IntroducedPotential Application
N-Acylation (aliphatic amine)Acid chlorides, AnhydridesAmidesModulating solubility and hydrogen bonding capacity.
N-Alkylation (aliphatic amine)Alkyl halidesSecondary aminesIntroducing steric bulk and altering basicity.
N-Sulfonylation (aliphatic amine)Sulfonyl chloridesSulfonamidesImproving metabolic stability and binding interactions.
N-Acylation (aromatic amine)Carboxylic acids (with coupling agents)AnilidesCreating rigid linkers for multifunctional systems.
Buchwald-Hartwig Amination (aromatic amine)Aryl halidesDi- and Tri-arylaminesAccessing complex aromatic architectures.
Electrophilic Aromatic SubstitutionHalogenating agents, Nitrating agentsHalogenated and nitrated derivativesPrecursors for further functionalization.

This table provides examples of potential chemical modifications.

Integration of the Scaffold into Multifunctional Chemical Systems

The unique trifunctional nature of this compound makes it an attractive scaffold for the construction of multifunctional chemical systems. These are molecules designed to perform multiple tasks, such as targeting a specific biological site and delivering a therapeutic agent or acting as a sensor.

The development of such multifunctional systems requires a modular synthetic approach, where the different components can be attached to the this compound scaffold in a controlled manner. This would allow for the systematic optimization of the system's properties. The potential applications of such systems are vast, ranging from targeted drug delivery to advanced diagnostic tools.

Table 4: Hypothetical Design of a Multifunctional System Based on this compound

ComponentAttached toFunctionExample Moiety
Targeting LigandAliphatic AmineBinds to a specific cell surface receptor.RGD Peptide
Therapeutic PayloadAromatic AmineExerts a pharmacological effect.Doxorubicin
Solubilizing GroupAromatic RingEnhances aqueous solubility.Polyethylene glycol (PEG)
LinkerBetween scaffold and componentsControls spacing and release properties.Cleavable disulfide linker

This table presents a conceptual design for a multifunctional chemical system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.